molecular formula C13H15N3O B1426573 1-(Phthalazin-1-yl)piperidin-4-ol CAS No. 1308246-46-9

1-(Phthalazin-1-yl)piperidin-4-ol

Cat. No.: B1426573
CAS No.: 1308246-46-9
M. Wt: 229.28 g/mol
InChI Key: SEKCQZGDWNJUBU-UHFFFAOYSA-N
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Description

1-(Phthalazin-1-yl)piperidin-4-ol is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This compound features a piperidine ring substituted with a phthalazinyl group and a hydroxyl group. It is a solid at room temperature and is used in various research and industrial applications.

Scientific Research Applications

1-(Phthalazin-1-yl)piperidin-4-ol has several applications in scientific research:

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The compound is classified as Acute Tox. 3 Oral , indicating that it is toxic if swallowed.

Future Directions

As “1-(Phthalazin-1-yl)piperidin-4-ol” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , it may be used in future research to explore its properties and potential applications.

Preparation Methods

The synthesis of 1-(Phthalazin-1-yl)piperidin-4-ol typically involves the reaction of phthalazine with piperidin-4-ol under specific conditions. One common synthetic route includes:

    Starting Materials: Phthalazine and piperidin-4-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The phthalazine is first activated by the base, followed by the addition of piperidin-4-ol.

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Phthalazin-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

    Substitution: The phthalazinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride).

Comparison with Similar Compounds

1-(Phthalazin-1-yl)piperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-phthalazin-1-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-5-7-16(8-6-11)13-12-4-2-1-3-10(12)9-14-15-13/h1-4,9,11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCQZGDWNJUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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